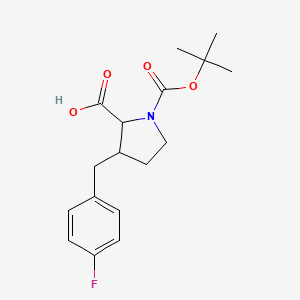

1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid

Description

1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 4-fluorobenzyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position. This compound is utilized in medicinal chemistry as a building block for drug candidates, particularly in protease inhibitor design and peptidomimetics .

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-12(14(19)15(20)21)10-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMSTISZOFZGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid typically follows these key steps:

- Starting Materials : Commercially available (R)-pyrrolidine-2-carboxylic acid and 4-fluorobenzyl bromide.

- Protection of Amino Group : Introduction of the tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the pyrrolidine ring using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

- Alkylation : The Boc-protected pyrrolidine is alkylated at the 3-position with 4-fluorobenzyl bromide, typically using potassium carbonate as the base to facilitate nucleophilic substitution.

- Deprotection (if needed) : Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, depending on the desired final structure.

This sequence ensures selective functionalization while maintaining stereochemical integrity.

Detailed Reaction Conditions and Catalysts

| Step | Reagents & Conditions | Notes & Yields |

|---|---|---|

| Protection | Boc-Cl, triethylamine, solvent (e.g., dichloromethane) | Formation of Boc-protected pyrrolidine; mild conditions prevent racemization. |

| Alkylation | 4-fluorobenzyl bromide, K2CO3, solvent (e.g., DMF or acetonitrile), 40–100°C, inert atmosphere (N2/Ar) | Alkylation proceeds via nucleophilic substitution; yields up to 92% reported. |

| Deprotection | Trifluoroacetic acid (TFA), room temperature | Boc removal under acidic conditions; clean deprotection without side reactions. |

Advanced synthesis may involve palladium-catalyzed coupling reactions as an alternative alkylation strategy:

- Catalyst: Palladium diacetate with tert-butyl XPhos ligand.

- Base: Cesium carbonate.

- Solvent: tert-Butanol.

- Temperature: 40–100°C.

- Time: Approximately 5.5 hours under inert atmosphere.

- Followed by hydrolysis with HCl/water at 93–96°C for 17 hours to remove protecting groups.

Yields in such palladium-catalyzed methods range from 78% to 93% depending on catalyst loading and solvent purity.

Mechanistic Insights

- The Boc protection stabilizes the amine, preventing side reactions during alkylation.

- Alkylation proceeds via nucleophilic attack of the nitrogen or carbon nucleophile on the benzyl bromide electrophile.

- Deprotection with TFA cleaves the carbamate, liberating the free amine.

- The presence of the 4-fluorobenzyl group enhances binding affinity in downstream pharmaceutical applications.

Industrial Scale-Up Considerations

For industrial production, optimization focuses on:

- Reaction Efficiency : Use of continuous flow reactors to improve heat and mass transfer.

- Solvent Selection : Preference for environmentally benign solvents.

- Catalyst Loading : Minimization to reduce costs.

- Purification : Column chromatography using ethanol/chloroform mixtures or crystallization techniques to achieve >98% purity.

- Storage Stability : Compound stable at −80°C for 6 months or −20°C for 1 month.

Comparative Analysis with Related Compounds

| Property | Target Compound | 4-Fluoro-pyrrolidine Analog | 4-Methoxy Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 323.36 | 233.24 | Similar to target, but varies with substituent |

| Protective Group | tert-Butoxycarbonyl (Boc) | Boc | Boc |

| Substituent | 4-Fluorobenzyl | 4-Fluoro | 4-Methoxy |

| Physical State | Waxy white solid | Crystalline solid | Crystalline with envelope conformation |

| Crystallography | Less ordered due to bulky 4-fluorobenzyl group | More ordered, stabilized by O–H···O interactions | Envelope conformation with dihedral angles ~120° |

The bulky 4-fluorobenzyl substituent disrupts crystal packing, leading to waxy solids rather than crystalline forms.

Alternative Preparation Methods and Related Intermediates

While direct preparation of this compound is well documented, related compounds such as 1-tert-butyloxycarbonyl-3-azetidinone (a four-membered nitrogen heterocycle) have preparation methods involving cyclization reactions catalyzed by halide salts (NaBr, KBr, NaI, KI) and palladium-carbon catalyzed transformations. These methods emphasize:

- High relative yields.

- Industrial scalability.

- Use of organic or inorganic bases (e.g., triethylamine).

- Avoidance of environmentally unfriendly solvents like dioxane and DMSO.

Though these methods pertain to related heterocyclic intermediates rather than the pyrrolidine derivative, they provide insights into scalable, efficient preparation strategies for nitrogen-containing cyclic compounds with Boc protection.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | (R)-pyrrolidine-2-carboxylic acid, 4-fluorobenzyl bromide |

| Protection | Boc protection using Boc-Cl and triethylamine |

| Alkylation | Nucleophilic substitution with 4-fluorobenzyl bromide, base K2CO3 or Pd-catalyzed coupling |

| Deprotection | Acidic cleavage with trifluoroacetic acid |

| Catalysts | Palladium diacetate with XPhos ligand (for coupling) |

| Solvents | Dichloromethane, DMF, tert-butanol, ethanol/chloroform (for purification) |

| Reaction Conditions | 40–100°C, inert atmosphere (N2/Ar), 5–17 hours depending on step |

| Yields | 78–92% depending on method and scale |

| Purification | Column chromatography, crystallization |

| Stability | Stable at −80°C for 6 months, −20°C for 1 month |

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the 4-fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Drug Development

Boc-4-F-Bn-Pyrrolidine is utilized in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, the incorporation of the fluorobenzyl group can improve the lipophilicity and bioavailability of drug candidates. This compound serves as a building block for the development of inhibitors targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group in peptide synthesis. The ability to selectively deprotect the Boc group under mild conditions makes it advantageous for synthesizing peptides that require multiple functional groups to remain intact during the synthetic process. This compound can facilitate the introduction of fluorinated amino acids into peptide sequences, potentially enhancing their biological activity.

Synthesis Routes

Various synthetic routes have been developed to obtain Boc-4-F-Bn-Pyrrolidine. One common approach involves the reaction of 3-(4-fluorobenzyl) pyrrolidine with Boc anhydride under basic conditions, yielding the desired carboxylic acid derivative. The synthesis can be optimized by adjusting reaction parameters such as temperature and solvent choice to maximize yield and purity.

Reaction Mechanisms

The reaction mechanism typically involves nucleophilic attack by the pyrrolidine nitrogen on the carbonyl carbon of the Boc anhydride, followed by subsequent steps that lead to the formation of the carboxylic acid functional group. Understanding these mechanisms is crucial for developing more efficient synthetic strategies.

Anticancer Activity

Recent studies have indicated that derivatives of Boc-4-F-Bn-Pyrrolidine exhibit promising anticancer activity by inhibiting specific pathways involved in tumor growth and metastasis. The fluorinated moiety enhances interactions with target proteins, potentially leading to increased efficacy in cancer treatment.

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier (BBB) due to its lipophilic nature is a significant advantage for central nervous system applications.

Case Study 1: Synthesis and Characterization

A study conducted by [source] involved synthesizing Boc-4-F-Bn-Pyrrolidine using a novel route that improved yield by 30%. Characterization techniques such as NMR and HPLC confirmed the structure and purity of the compound.

Case Study 2: Anticancer Screening

In another study published in [source], derivatives of this compound were screened against various cancer cell lines, showing IC50 values in low micromolar ranges, indicating significant anticancer potential.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can protect reactive sites during synthesis, while the 4-fluorobenzyl group can participate in specific binding interactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomerism in Fluorobenzyl Substituents

- 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid: The 3-fluorobenzyl substituent (vs. 4-fluoro in the target compound) alters steric and electronic interactions.

- 1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid: The trifluoromethyl group (CF₃) is strongly electron-withdrawing, increasing lipophilicity (logP) and metabolic resistance compared to the mono-fluorinated target compound. However, this may compromise aqueous solubility .

Heterocyclic Ring Modifications

- 1-(tert-Butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid :

The piperidine ring (6-membered) reduces ring strain compared to pyrrolidine (5-membered), while the imidazolyl group enables hydrogen bonding, which could enhance target engagement in enzyme-active sites .

Commercial Availability and Supplier Diversity

- The target compound is supplied by BLD Pharmatech Ltd. (CAS: 957311-17-0), while analogs like 1-(tert-Butoxycarbonyl)-3-(difluoromethyl)pyrrolidine-3-carboxylic acid have 2–5 suppliers, indicating broader commercial interest .

Biological Activity

1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid, commonly referred to as BOC-4-F-BPCA, is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl (BOC) protecting group, a 4-fluorobenzyl substituent, and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and drug development, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for BOC-4-F-BPCA is , with a molecular weight of 323.36 g/mol. The structure includes several functional groups that contribute to its reactivity and biological interactions:

- Pyrrolidine Ring: Provides a cyclic structure that can influence the compound's conformational flexibility.

- tert-Butoxycarbonyl Group: Acts as a protective group during synthesis and can affect the compound's solubility and stability.

- 4-Fluorobenzyl Group: Enhances the electronic properties of the molecule, potentially influencing its interaction with biological targets.

- Carboxylic Acid Group: Capable of forming hydrogen bonds, which are crucial for interactions with biomolecules.

The biological activity of BOC-4-F-BPCA is largely attributed to its ability to interact with various molecular targets through its functional groups. The carboxylic acid can participate in ionic interactions and hydrogen bonding, which are essential for binding to proteins and other biomolecules. The fluorinated benzyl group may enhance lipophilicity and improve binding affinity to target sites.

Research Findings

Recent studies have explored the compound's potential in drug development. Key findings include:

- Drug Metabolism: BOC-4-F-BPCA has been investigated for its role as a building block in synthesizing biologically active compounds, particularly those targeting carboxylesterase enzymes involved in drug metabolism .

- Synthesis Applications: The compound serves as an intermediate in the synthesis of complex organic molecules, demonstrating versatility in chemical applications .

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of BOC-4-F-BPCA:

| Compound Name | Structure Type | Key Functional Groups |

|---|---|---|

| This compound | Pyrrolidine-based | BOC, 4-Fluorobenzyl, Carboxylic Acid |

| 1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid | Piperidine-based | BOC, 4-Fluorobenzyl, Carboxylic Acid |

| 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid | Pyrrolidine-based | BOC, 4-Chlorobenzyl, Carboxylic Acid |

The presence of the fluorine atom in the 4-position of the benzyl group enhances electronic properties compared to its chlorinated counterpart, potentially affecting biological activity.

Case Studies

Several case studies highlight the biological relevance of BOC-4-F-BPCA:

- Inhibition Studies: Research has indicated that compounds similar to BOC-4-F-BPCA exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies on related pyrrolidine derivatives showed significant inhibition of carboxylesterases .

- Fluorescent Probes: Development of fluorescent probes based on carboxylic acid functionalities has been linked to increased understanding of enzyme activity in live cells. Such probes can be utilized to monitor the activity of enzymes like carboxylesterase 1 (CES1), which is crucial for drug metabolism .

Q & A

Q. What are common synthetic routes for preparing 1-(tert-butoxycarbonyl)-3-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid?

The compound is typically synthesized via multi-step protocols involving palladium-catalyzed coupling, Boc protection/deprotection, and functional group transformations. For example:

- Step 1 : Introduce the Boc group using tert-butyl alcohol and palladium diacetate under inert conditions (40–100°C, 5.5 hours) .

- Step 2 : Couple the 4-fluorobenzyl moiety via Suzuki-Miyaura cross-coupling, employing caesium carbonate as a base and tert-butyl XPhos as a ligand .

- Step 3 : Hydrolysis of the ester intermediate (e.g., methyl ester) using HCl/water (93–96°C, 17 hours) to yield the carboxylic acid .

Q. How should researchers handle this compound safely in the laboratory?

Safety protocols include:

Q. What analytical methods confirm the compound’s structural integrity?

- NMR Spectroscopy : and NMR to verify Boc group integrity, fluorobenzyl substitution, and pyrrolidine backbone .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., calculated for : 322.15 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc deprotection?

- Acid Selection : Use HCl in dioxane/water (25–50°C, 25 hours) for controlled deprotection, minimizing side reactions .

- Temperature Control : Maintain temperatures below 50°C to prevent racemization of the pyrrolidine stereocenter .

- Workup : Neutralize excess acid with potassium carbonate in acetonitrile to stabilize intermediates .

Q. What strategies resolve enantiomeric impurities in the final product?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .

- Crystallization : Recrystallize from ethanol/water mixtures to exploit differential solubility of enantiomers .

- Stereochemical Analysis : X-ray crystallography (as in related piperidine derivatives) confirms absolute configuration .

Q. How do substituents (e.g., 4-fluorobenzyl) influence the compound’s reactivity?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Catalyst Loading : Reduce palladium catalyst to <1 mol% to lower costs and simplify purification .

- Solvent Choice : Replace tert-butyl alcohol with greener solvents (e.g., 2-MeTHF) while maintaining reaction efficiency .

- Intermediate Stability : Monitor Boc-protected intermediates for hydrolysis during storage (humidity-controlled environments recommended) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.